amine](/img/structure/B13481612.png)
[2-(2-Fluorophenyl)ethyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C12H18FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the ortho position and the ethyl chain is attached to an isobutylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-methylpropylamine.
Reductive Amination: The 2-fluorobenzaldehyde undergoes reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired amine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 2-(2-Fluorophenyl)ethylamine.
Industrial Production Methods
Industrial production methods for 2-(2-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound without the fluorine substitution.
2-Fluoroamphetamine: A similar compound with a different alkyl chain.
2-Fluorophenethylamine: A compound with a fluorine substitution but without the isobutylamine group.
Uniqueness
2-(2-Fluorophenyl)ethylamine is unique due to the combination of the fluorine-substituted phenyl ring and the isobutylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-10(2)9-14-8-7-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3 |
InChI-Schlüssel |
YTVAVVDPTGXDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


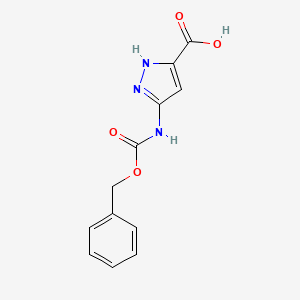
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
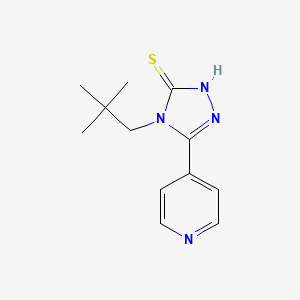
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
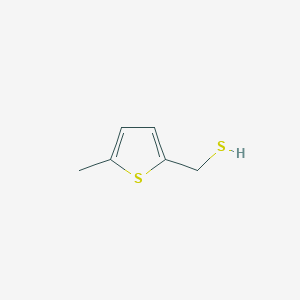

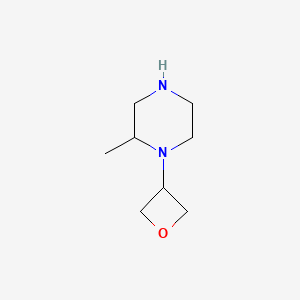
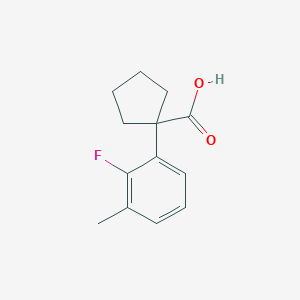
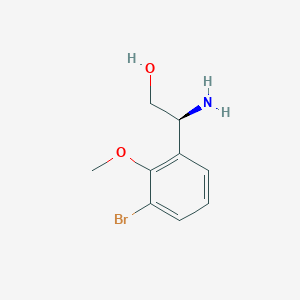
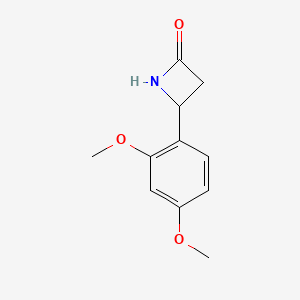
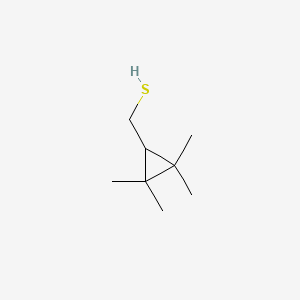
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

